molecular formula C13H21Cl2N3O2 B018746 O-Desmethyl Metoclopramide Hydrochloride CAS No. 38059-78-8

O-Desmethyl Metoclopramide Hydrochloride

Cat. No. B018746
CAS RN: 38059-78-8
M. Wt: 322.2 g/mol
InChI Key: JXIGWAINVIWPQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Metoclopramide, which O-Desmethyl Metoclopramide Hydrochloride is derived from, involves a multi-step chemical process. An improved industrial synthesis method was reported by Murakami et al. (1971), where key steps included methylation, chlorination, and condensation reactions. Specifically, methyl 4-amino-2-methoxybenzoate was prepared and subsequently chlorinated to obtain the desired chloro compound, which was then condensed with N,N-diethylethylenediamine to yield Metoclopramide in high yields (Murakami, Inukai, Koda, & Nakano, 1971).

Molecular Structure Analysis

Metoclopramide Hydrochloride's molecular structure, closely related to methoxyprocainamide, has been analyzed for its stability and solubility. Its structure allows for absorption through various routes, contributing to its pharmacological efficacy. The compound's stability and solubility in water are notable characteristics (Tornetta, 1969).

Chemical Reactions and Properties

The chemical reactions involving Metoclopramide Hydrochloride, such as hydration/dehydration behavior and cocrystallisation with oxalic acid, have been explored to improve its physicochemical properties. These studies aim to enhance the stability and solubility of the compound, indicating the importance of water in stabilizing its structure (Nugraha & Uekusa, 2018).

Physical Properties Analysis

Research on Metoclopramide Hydrochloride has highlighted its hydration/dehydration behavior, crucial for understanding its physical stability. Studies have shown that the structural arrangement changes significantly upon dehydration, affecting its solid-state stability. The cocrystal synthesis approach aims to mitigate these issues by enhancing thermal and humidity stability, crucial for developing extended-release formulations (Nugraha & Uekusa, 2018).

Chemical Properties Analysis

The chemical properties of Metoclopramide Hydrochloride, such as its reactivity and interactions with other substances, are fundamental for its pharmaceutical applications. The formation of cocrystals to improve its physicochemical properties reflects the ongoing research aimed at optimizing its chemical stability and solubility for better therapeutic efficacy (Nugraha & Uekusa, 2018).

Scientific Research Applications

  • Gastrointestinal Disorder Treatments :O-Desmethyl Metoclopramide Hydrochloride is primarily used as a dopamine receptor antagonist in the treatment of gastrointestinal disorders such as nausea, vomiting, and gastroparesis. It works by its central and peripheral dopamine receptor antagonist activity (Khan, 2018).

  • Formulation Research :Research has been conducted on the formulation of O-Desmethyl Metoclopramide Hydrochloride in various forms. Studies include the development of microbeads using ionotropic gelation methods and the formulation of rectal suppositories, highlighting the versatility of this compound in different pharmaceutical applications (Hemalatha, 2011); (Chioma & Yusuf, 2019).

  • Sustained Release Formulations :Studies on sustained release formulations of O-Desmethyl Metoclopramide Hydrochloride have been conducted. These formulations aim to reduce frequent administration and the side effects associated with fluctuations in plasma concentrations, thus improving patient compliance (Abdel-Rahman, Mahrous, & El-Badry, 2009).

  • Salt Cocrystallisation to Improve Physicochemical Properties :Research has explored the hydration/dehydration behavior of O-Desmethyl Metoclopramide Hydrochloride and its salt forms. Salt cocrystallisation with oxalic acid has been investigated to improve its thermal and humidity stability, which is essential for extended-release formulations (Nugraha & Uekusa, 2018).

  • Radiosterilization of Aqueous Solutions :Studies have assessed the feasibility of radiosterilization of O-Desmethyl Metoclopramide Hydrochloride in aqueous solutions. This process is vital for ensuring the sterility of pharmaceutical preparations (Maquille, Jiwan, & Tilquin, 2008).

  • Chronomodulated Delivery System Development :Research has been conducted on the development of chrono-modulated delivery systems for O-Desmethyl Metoclopramide Hydrochloride, intended to provide therapeutic response at specific times, such as early morning for treating diabetic gastroparesis and pregnancy-induced morning sickness (Shenoy, Jain, & Kulkarni, 2016).

  • Swellable Oral Thin Film Formulation for Pediatric Use :There has been research on developing swellable oral thin film formulations of O-Desmethyl Metoclopramide Hydrochloride for pediatric patients, designed to swell upon contact with saliva for easier swallowing without the need for water (Alam, Tasneem, & Pathan, 2015).

  • Intranasal Delivery Research :Studies on intranasal delivery systems for O-Desmethyl Metoclopramide Hydrochloride have been conducted, exploring the potential for rapid-onset delivery and circumventing first-pass elimination common in oral administration (Mahajan & Gattani, 2010).

Safety And Hazards

While specific safety and hazard information for “O-Desmethyl Metoclopramide Hydrochloride” is not available in the retrieved sources, it is advised that this compound should not be released into the environment .

Future Directions

While specific future directions for “O-Desmethyl Metoclopramide Hydrochloride” are not detailed in the retrieved sources, there is ongoing research into the development and evaluation of metoclopramide in various forms, such as an oro-dispersible, sustained-release tablet . This suggests that there may be potential for further development and application of “O-Desmethyl Metoclopramide Hydrochloride” and related compounds in the future.

properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIGWAINVIWPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556132
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Metoclopramide Hydrochloride

CAS RN

38059-78-8
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (<10°) stirred suspension of sodium hydride (57.44 g of 60%, 1.436 moles) in DMF (1275 ml) was added dropwise a cold solution of ethanethiol (89.22 g, 1.436 moles) in DMF (250 ml). After hydrogen evolution had ceased 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (287.0 g, 0.957 moles) (prepared according to U.S. Pat. No. 3,357,978 [1965]) was added and the mixture was heated in an oil bath at 100°-105° for 90 minutes. The solvent was removed in vacuo and the residue partititioned between methylene chloride (800 ml) and water (400 ml). The aqueous layer was washed with another portion of methylene chloride and the combined organic extracts were backwashed with water (150 ml). The combined aqueous phase was cooled in an ice bath and treated with concentrated hydrochloric acid (200 ml). After 20 minutes the precipitate was collected by filtration, sucked briefly on the filter, slurried with methanol ( 500 ml) and again filtered. The product was dried in vacuo to give 302.3 g (98%) of the title compound as a light beige solid, mp 235°-237°.
Quantity
57.44 g
Type
reactant
Reaction Step One
Name
Quantity
1275 mL
Type
solvent
Reaction Step One
Quantity
89.22 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
287 g
Type
reactant
Reaction Step Four
[Compound]
Name
[ 1965 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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